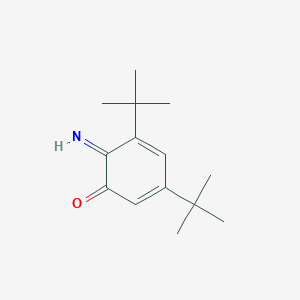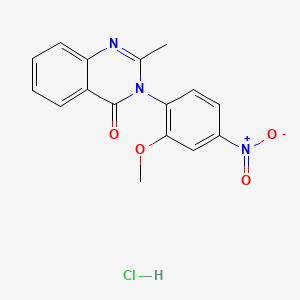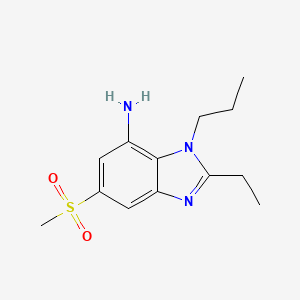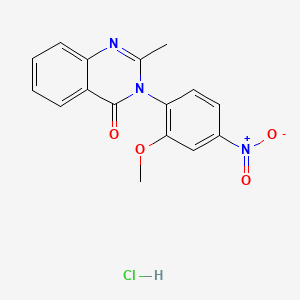
3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one: is an organic compound known for its unique structure and reactivity It is characterized by the presence of two tert-butyl groups and an imino group attached to a cyclohexa-2,4-dien-1-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one typically involves the reaction of 3,5-di-tert-butylcatechol with an appropriate amine under oxidative conditions. The reaction is often carried out in the presence of a catalyst such as copper or iron salts, and the reaction medium can be an organic solvent like dichloromethane or acetonitrile. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential as an antioxidant and its interactions with biological molecules.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, it is used as an intermediate in the production of polymers, dyes, and other specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds:
3,5-Di-tert-butylcatechol: Similar structure but lacks the imino group.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains a hydroxyl and aldehyde group instead of the imino group.
2,6-Di-tert-butylphenol: Similar tert-butyl substitution but different functional groups.
Uniqueness: 3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one is unique due to the presence of the imino group, which imparts distinct reactivity and potential applications. Its ability to undergo redox reactions and its antioxidant properties set it apart from similar compounds.
Propiedades
| 91054-21-6 | |
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
3,5-ditert-butyl-6-iminocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H21NO/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8,15H,1-6H3 |
Clave InChI |
FMQSIFGQRUNHIU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=O)C(=N)C(=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)


![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)


![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)

